4-Ethylbenzyl alcohol

Description

Historical Context and Evolution of Research on Benzyl (B1604629) Alcohol Derivatives

The study of benzyl alcohol and its derivatives is deeply rooted in the expansion of the coal tar and dye industries in the 19th century. perfumerflavorist.com Initial research was driven by the need for benzyl chloride in dye synthesis, which in turn spurred investigations into its production via the chlorination of toluene (B28343) and subsequent hydrolysis to yield benzyl alcohol, benzaldehyde (B42025), and benzoic acid. perfumerflavorist.com These foundational reactions became so integral to the chemical industry that they were standard experiments in academic chemistry laboratories. perfumerflavorist.com

The 20th century saw a significant rise in the US synthetic organic chemical industry, particularly after World War I, which isolated the nation from its European chemical suppliers. perfumerflavorist.com This period marked the beginning of domestic production of benzyl chloride, benzyl alcohol, and benzaldehyde, primarily by dye manufacturers. perfumerflavorist.com Over time, the applications of benzyl alcohol derivatives expanded into the flavor and fragrance industries. perfumerflavorist.com

Research into benzyl alcohol derivatives has also been crucial in the field of conservation, particularly for the cleaning of Old Master paintings. rijksmuseum.nl Many historical conservation efforts involved the use of oil-based retouches or varnishes that are chemically similar to the original oil paint, making them difficult to remove without damaging the artwork. rijksmuseum.nl Benzyl alcohols are known for their ability to swell oils, and current research is focused on modifying their chemical structures to create more selective and effective cleaning agents for these delicate conservation tasks. rijksmuseum.nl The overarching goal is to develop a deeper understanding of how subtle changes in the chemical structure of these solvents affect their interaction with sensitive oil-based layers, aiming for more targeted and less damaging restoration processes. rijksmuseum.nl

Academic Significance and Contemporary Relevance of 4-Ethylbenzyl Alcohol Studies

This compound, a derivative of benzyl alcohol, holds considerable academic and industrial interest. It is a member of the class of benzyl alcohols where the hydrogen at the para-position of the phenyl ring is substituted by an ethyl group. nih.gov This structural feature, consisting of a phenyl group with both an ethyl and a hydroxymethyl substituent, imparts distinct chemical reactivity. solubilityofthings.com

In contemporary research, this compound is recognized for its role as a valuable intermediate in organic synthesis. vulcanchem.com It is utilized in the production of specialty and fine chemicals and serves as a starting material for the synthesis of other important compounds like 4-ethylbenzyl chloride. vulcanchem.compatsnap.com Its applications extend to the fragrance and cosmetics industries, where it functions as a flavor enhancer and stabilizer. cymitquimica.comchembk.com

From a medicinal chemistry perspective, there is growing interest in phenolic compounds, including (4-ethylphenyl)methanol, for their potential antioxidant properties and therapeutic benefits. solubilityofthings.com Studies have shown that this compound can inhibit certain enzymes, such as phosphatidylethanolamine (B1630911) N-methyltransferase, which is involved in lipid biosynthesis. biosynth.com This inhibitory action is thought to be due to the hydroxyl group on the benzene (B151609) ring binding to the enzyme's active site. biosynth.com

Furthermore, the study of this compound contributes to a broader understanding of structure-activity relationships in medicinal chemistry and the development of new synthetic methodologies. vulcanchem.com Its presence as a by-product in the manufacture of styrene (B11656) and as a constituent of natural rubber also necessitates research into its environmental behavior and degradation pathways to assess ecological risks. solubilityofthings.combiosynth.com

Paradigmatic Shifts in the Study of Aromatic Alcohols

The study of aromatic alcohols has undergone significant shifts, driven by advancements in technology and a growing emphasis on sustainable and efficient chemical processes.

A major paradigm shift has been the move towards direct dehydroxylative functionalization of alcohols. This strategy is a powerful and general approach for creating valuable functionalized organic compounds from readily available and inexpensive alcohols without the need for isolating intermediates. nih.gov Recent research has focused on developing efficient methods for the direct trifluoromethylation, trifluoromethoxylation, trifluoromethylthiolation, and trifluoromethylselenylation of alcohols, including various aliphatic and benzylic alcohols. nih.gov

Another significant trend is the direct conversion of biomass-derived feedstocks, such as ethanol (B145695), into high-value aromatic alcohols. acs.org This approach aligns with the principles of green chemistry by utilizing renewable resources to synthesize valuable chemicals. acs.org For instance, highly efficient zinc hydroxyapatite (B223615) catalysts have been developed for the direct synthesis of aromatic alcohols from ethanol. acs.org

The use of photocatalysis represents another modern approach to the synthesis and modification of aromatic alcohols. frontiersin.org Researchers have demonstrated the selective oxidation of aromatic alcohols to aldehydes coupled with hydrogen evolution using metal halide perovskite-based photocatalysts. frontiersin.org This dual-functional reaction system not only allows for selective organic transformations but also contributes to the production of solar fuels. frontiersin.org

Furthermore, advanced spectroscopic techniques, such as supersonic jet mass-resolved excitation spectroscopy, have enabled detailed studies of the minimum energy conformations and torsional motions of benzyl alcohol and its derivatives in the gas phase. dtic.milcolostate.edu These studies provide fundamental insights into the structure and potential energy barriers of these molecules. colostate.edu

The electrochemical oxidation of aromatic alcohols is also an area of intense research, serving as a model system for understanding the electrochemical conversion of biomass-derived molecules. rsc.org This research aims to develop electrified synthetic pathways for producing value-added products from renewable resources. rsc.org

Finally, the production of aromatic alcohols through biocatalytic routes using whole-cell biocatalysts is gaining traction. rsc.org This method offers several advantages, including the use of plant biomass-derived feedstocks and mild, low-energy reaction conditions, leading to high yields and purity of the desired products. rsc.org

Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C9H12O | nih.govchembk.com |

| Molecular Weight | 136.19 g/mol | nih.govchembk.com |

| Appearance | Colorless to pale yellow liquid | cymitquimica.comchembk.com |

| Odor | Sweet, aromatic | chembk.com |

| Boiling Point | 115-117 °C at 9 mm Hg | chemicalbook.com |

| Density | 1.028 g/mL at 25 °C | chemicalbook.com |

| Refractive Index | 1.527 at 20 °C | chemicalbook.com |

| Solubility | Moderately soluble in water, more soluble in organic solvents | cymitquimica.com |

Spectroscopic Data of this compound

| Spectroscopy | Data | Source |

| ¹H NMR | Chemical shifts (ppm) at 399.65 MHz in CDCl₃: 7.190, 7.134, 4.500, 2.91, 2.608, 1.204 | chemicalbook.com |

| Mass Spectrometry | Two origins identified in Time-of-Flight Mass Spectra at 36992.0 and 36999.5 cm⁻¹ | dtic.mil |

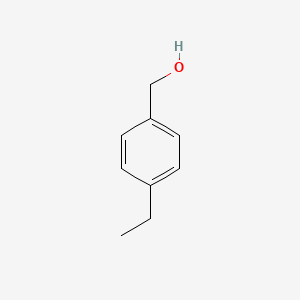

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(4-ethylphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O/c1-2-8-3-5-9(7-10)6-4-8/h3-6,10H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSLBFFIVJGJBSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00227614 | |

| Record name | 4-Ethylbenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00227614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

768-59-2 | |

| Record name | 4-Ethylbenzyl alcohol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=768-59-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Ethylbenzyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000768592 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Ethylbenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00227614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-ethylbenzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.089 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Theoretical Frameworks in 4 Ethylbenzyl Alcohol Chemistry

Quantum Chemical Approaches to 4-Ethylbenzyl Alcohol Electronic Structure and Reactivity

Quantum chemistry provides powerful tools to model and predict the behavior of molecules like this compound. These methods are crucial for understanding its electronic properties and how it participates in chemical reactions.

Density Functional Theory (DFT) Applications for Molecular Geometry and Spectroscopic Properties

Density Functional Theory (DFT) is a computational method widely used to determine the ground-state electronic structure of molecules. researchgate.net For this compound, DFT calculations, often using basis sets like 6-311G(d,p), can predict its most stable three-dimensional conformation. semanticscholar.org These calculations help in understanding bond lengths, bond angles, and dihedral angles, such as the orientation of the hydroxymethyl group relative to the ethyl-substituted phenyl ring. semanticscholar.org For instance, studies on similar benzyl (B1604629) alcohols have shown that the gauche and planar orientations of the -OH group are possible, with small energy differences between these conformations. semanticscholar.org

DFT is also instrumental in predicting spectroscopic properties. nih.gov Time-dependent DFT (TD-DFT) can be employed to calculate the electronic absorption spectra (UV-Vis) of the molecule. researchgate.net Furthermore, DFT calculations can predict vibrational frequencies, which correspond to the peaks observed in infrared (IR) spectroscopy, and chemical shifts for ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.net

Elucidation of Frontier Molecular Orbitals (HOMO/LUMO) and Their Implications for Reactivity

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.net The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. mdpi.com

For molecules analogous to this compound, the HOMO is typically localized on the aromatic ring, while the LUMO may also be centered on the ring system. nih.govresearchgate.net The specific energies of these orbitals, and consequently the HOMO-LUMO gap, are influenced by the substituents on the phenyl ring. nih.gov These computational insights are valuable for predicting how this compound will behave in different chemical environments and reactions.

Computational Studies of Reaction Pathways and Transition States for this compound Transformations

Computational chemistry allows for the detailed investigation of reaction mechanisms involving this compound. By mapping the potential energy surface of a reaction, chemists can identify the most likely pathways, including the structures of transition states and intermediates. nih.gov For example, in the oxidation of benzyl alcohols, computational studies can elucidate the role of catalysts and the nature of the rate-determining step. rsc.org

Mechanistic studies on related benzyl alcohol derivatives have explored various transformations, such as etherification and hydrogenolysis. nih.govresearchgate.net These studies often reveal the importance of factors like the solvent and the nature of the catalyst in determining the reaction outcome. nih.govresearchgate.net For instance, the hydrogenolysis of benzyl alcohol can proceed through different pathways depending on the reaction conditions, and computational models can help distinguish between these possibilities. nih.gov

Structure-Activity Relationship (SAR) Studies of this compound and Its Analogues

Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a molecule with its biological activity or chemical reactivity. For this compound, SAR studies focus on how the ethyl group and the alcohol function influence its properties compared to other similar molecules.

Influence of Para-Ethyl Substitution on Chemical Reactivity and Biological Interactions

The ethyl group at the para position of the benzene (B151609) ring in this compound has a significant impact on its reactivity. Alkyl groups are generally considered electron-donating through an inductive effect, which can increase the electron density of the aromatic ring. libretexts.org This increased electron density makes the ring more susceptible to electrophilic aromatic substitution reactions. quora.com The para position of the ethyl group directs incoming electrophiles to the ortho positions relative to the ethyl group. masterorganicchemistry.com

In the context of biological interactions, the ethyl group contributes to the lipophilicity of the molecule, which can influence its ability to cross cell membranes and interact with biological targets. nih.gov SAR studies on analogues of this compound have shown that even small changes in the substituents on the phenyl ring can lead to significant differences in biological activity. plos.org

Steric and Electronic Effects in Functional Group Interconversions of this compound

The transformation of the alcohol group in this compound into other functional groups is influenced by both steric and electronic factors. The ethyl group, being relatively small, exerts a modest steric effect at the para position. However, steric hindrance can become more significant in reactions involving the ortho positions. diva-portal.org

The electronic effect of the para-ethyl group can influence the reactivity of the benzylic alcohol. The electron-donating nature of the ethyl group can stabilize a positive charge that may develop at the benzylic carbon during certain reactions, such as nucleophilic substitution where the hydroxyl group is converted into a good leaving group. atamanchemicals.com This stabilization can enhance the rate of such reactions compared to unsubstituted benzyl alcohol. atamanchemicals.com The interplay of these steric and electronic effects is a key consideration in the synthetic manipulation of this compound. sinica.edu.tw

Green Chemistry Principles Applied to this compound Synthesis and Reactions

The application of green chemistry principles to the synthesis and transformation of industrial chemicals is a paramount goal in modern chemical research. For this compound, a key intermediate in various manufacturing sectors, these principles guide the development of cleaner, more efficient, and sustainable chemical processes. The focus lies on reducing waste, minimizing energy consumption, and utilizing renewable resources and safer substances. Key areas of advancement include the adoption of solvent-free reaction conditions, maximization of atom economy in derivatization reactions, and the deployment of sustainable catalysts.

Solvent-Free Methodologies for this compound Transformations

Solvent-free reactions represent a significant leap forward in green chemistry, as they eliminate the environmental and economic costs associated with solvent use, recovery, and disposal. In the context of this compound, solvent-free oxidation is a noteworthy transformation that has been successfully demonstrated.

One prominent example is the aerobic oxidation of this compound to 4-ethylbenzaldehyde (B1584596). Research has shown that this conversion can be achieved with high efficiency using palladium nanoparticles (PdNP) supported on a robust hierarchical porous Zr-metal–organic framework (Zr-IPA). doi.org This method circumvents the need for organic solvents, using air as the oxidant and producing the target aldehyde with high selectivity. doi.org The reaction proceeds effectively under these solventless conditions, highlighting the potential to reduce the process's environmental footprint significantly. doi.org In a study, the conversion of this compound exceeded 90% with a corresponding product selectivity also over 90%. doi.org

Other methodologies also point towards the feasibility of solvent-free processes. For instance, chloromethylation of aromatic compounds has been achieved under solvent-free conditions, and various patent applications describe solvent-free formulations and curable systems that include this compound derivatives, indicating a broader industrial trend towards eliminating volatile organic compounds. google.comlookchem.comi.moscow

| Transformation | Catalyst System | Conditions | Conversion (%) | Selectivity (%) | Source(s) |

| Aerobic Oxidation | PdNP/Zr-IPA | 70 °C, 12 h, Solvent-Free | >90 | >90 (to 4-ethylbenzaldehyde) | doi.org |

Atom Economy and Waste Minimization in this compound Derivatization

Atom economy, a concept developed by Barry Trost, is a cornerstone of green chemistry that measures the efficiency of a chemical reaction by how many atoms from the reactants are incorporated into the final product. doi.org High atom economy is crucial for minimizing waste at the molecular level.

A compelling example of applying this principle to this compound derivatization is found in tandem, one-pot reactions. A light-driven cascade reaction for preparing benzylidenemalononitrile (B1330407) derivatives uses this compound as a starting material. researchgate.netuni-regensburg.de This process involves the in situ photooxidation of the alcohol to the corresponding aldehyde, which then immediately undergoes a Knoevenagel condensation with malononitrile. researchgate.netuni-regensburg.de This tandem approach is inherently waste-reducing because it eliminates the need to isolate and purify the intermediate aldehyde, saving on solvents, energy, and materials, and preventing product loss between steps. researchgate.net

The reaction sequence is as follows:

Photooxidation: this compound + O₂ → 4-Ethylbenzaldehyde + H₂O₂

Knoevenagel Condensation: 4-Ethylbenzaldehyde + Malononitrile → (4-Ethylbenzylidene)malononitrile + H₂O

| Reaction | Reactants | Desired Product | Byproducts | Atom Economy (%) | Source(s) |

| Knoevenagel Condensation | 4-Ethylbenzaldehyde, Malononitrile | (4-Ethylbenzylidene)malononitrile | H₂O | 91.0% | researchgate.net |

Sustainable Catalysis in this compound Chemistry

Sustainable catalysis involves the use of catalysts that are environmentally benign, derived from renewable sources, and can operate under mild conditions, often with high selectivity and recyclability. This field includes biocatalysis, photocatalysis, and the use of heterogeneous catalysts.

Biocatalysis: Enzymes offer a green and highly selective alternative to conventional chemical catalysts. In the chemistry of this compound, lipase-catalyzed transesterification has been explored. A study demonstrated that a lipase-based heterogeneous biocatalyst (LA-n-prop@Zn-HHTP) significantly enhanced the yield of the transesterification reaction involving this compound compared to the native lipase. nih.govresearchgate.net This approach leverages the mild, environmentally friendly conditions of enzymatic reactions. nih.gov

Photocatalysis: Utilizing light to drive chemical reactions is a sustainable approach that can often be performed at ambient temperature and pressure. The selective oxidation of this compound to 4-ethylbenzaldehyde has been successfully carried out using bismuth vanadate (B1173111) (nan-BiVO₄) nanoparticles as a photocatalyst. whiterose.ac.ukwhiterose.ac.uk This reaction uses visible light from an inexpensive LED source and dioxygen from the atmosphere as the oxidant, representing a highly sustainable pathway. whiterose.ac.uk

Heterogeneous Catalysis: The use of solid, recyclable catalysts is central to green chemistry as it simplifies product purification and reduces waste. Besides the previously mentioned PdNP/Zr-IPA for solvent-free oxidation, other heterogeneous systems have been applied to this compound transformations. doi.org For example, Fe/HUSY (H-form of ultrastable Y zeolite) has been used as a catalyst in the depolymerization of lignin, where this compound is one of the identified monomeric products, showcasing the role of heterogeneous catalysts in biomass conversion processes. acs.org These solid catalysts are crucial for developing clean and economically viable industrial processes. acs.orgaalto.fi

| Catalysis Type | Catalyst | Reaction | Key Finding | Source(s) |

| Biocatalysis | Lipase TL hybrid (LA-n-prop@Zn-HHTP) | Transesterification | 2.21 to 6.64 times enhancement in catalytic yield compared to native lipase. | nih.govresearchgate.net |

| Photocatalysis | Bismuth Vanadate (nan-BiVO₄) | Aerobic Oxidation | Selective oxidation to 4-ethylbenzaldehyde under visible light using O₂. | whiterose.ac.ukwhiterose.ac.uk |

| Heterogeneous | PdNP/Zr-IPA | Solvent-Free Oxidation | >90% conversion with >90% selectivity to the aldehyde. | doi.org |

| Heterogeneous | Fe/HUSY | Lignin Depolymerization | Production of this compound as a monomeric product from lignin. | acs.org |

Advanced Methodologies for 4 Ethylbenzyl Alcohol Synthesis

Catalytic Synthesis Routes to 4-Ethylbenzyl Alcohol

Catalytic methods provide a direct and effective means for producing this compound. These routes often involve sophisticated catalyst systems to achieve high efficiency and selectivity.

Palladium-Catalyzed Carbonylation and Reduction Strategies

Palladium-catalyzed carbonylation reactions represent a powerful tool for the synthesis of carbonyl-containing compounds. researchgate.netnih.gov These reactions, particularly involving aryl halides, have been extensively developed since the 1970s and are now integral to various industrial processes for producing fine chemicals and pharmaceuticals. nih.govgoogle.com The general strategy involves the reaction of an aryl halide with a nucleophile in the presence of a palladium catalyst and carbon monoxide. nih.govgoogle.com

For the synthesis of this compound, this strategy would typically involve the carbonylation of a 4-ethylbenzyl halide followed by a subsequent reduction of the resulting aldehyde or carboxylic acid derivative. The carbonylation of activated alkyl halides, however, can be challenging due to the potential for competing nucleophilic substitution reactions. researchgate.net Research has focused on developing robust palladium catalyst systems that can effectively facilitate the carbonylation of such substrates, often proceeding through radical intermediates. researchgate.netrsc.org

A key aspect of these reactions is the catalyst system, which often includes a palladium source and a ligand. The choice of ligand is crucial for controlling the catalyst's activity and selectivity. While a direct, one-pot palladium-catalyzed synthesis of this compound from a 4-ethylbenzyl halide, carbon monoxide, and a reducing agent is a plausible synthetic route, specific examples in the literature are not as prevalent as multi-step sequences. A more common approach involves the separate synthesis of an intermediate like 4-ethylbenzaldehyde (B1584596) or a 4-ethylbenzoic acid ester via palladium-catalyzed carbonylation, followed by its reduction.

| Reaction Type | Starting Material | Catalyst System | Key Features |

| Carbonylation | Aryl Halides | Palladium complexes with various ligands | High atomic economy, versatile for creating carbonyl compounds. researchgate.netnih.gov |

| Carbonylative Coupling | Aryl Halides and Alcohols/Amines | Solid-supported Palladium catalyst | Enables synthesis of esters and amides. google.com |

Electrocatalytic Approaches for Alcohol Production

Electrocatalysis offers a green and sustainable alternative for the synthesis of alcohols, including benzylic alcohols. researchgate.netacs.org This method utilizes electricity to drive chemical transformations, often under mild conditions. The electrocatalytic oxidation of primary alcohols to aldehydes can be achieved with high selectivity using various metal-based catalysts. nii.ac.jp For instance, nickel-based electrocatalysts have shown significant promise in the oxidation of benzyl (B1604629) alcohol to benzaldehyde (B42025). nih.gov

A general strategy for producing this compound via an electrocatalytic route could involve the reduction of 4-ethylbenzaldehyde. More innovative approaches focus on the direct conversion of less functionalized starting materials. For example, the electro-oxidation of 4-methylbenzyl alcohol has been demonstrated, highlighting the potential for selective transformations at the benzylic position. acs.org The development of efficient and selective electrocatalysts is key to the success of these methods. Hierarchically porous nickel has been reported as a bifunctional electrocatalyst for both hydrogen evolution and the oxidative refining of alcohols. acs.org

Recent advancements have focused on overcoming the limitations of low solubility of organic reactants in aqueous electrolytes. A "sandwich-type" organic-solid-water system using porous anodes with Janus-like superwettability has been developed for the efficient electrooxidation of high-concentration benzyl alcohol to benzaldehyde with high Faradaic efficiency. nih.gov This approach could potentially be adapted for the synthesis of substituted benzyl alcohols.

| Electrocatalytic Process | Catalyst | Substrate Example | Key Advantage |

| Alcohol Oxidation | Nickel-based catalysts | Benzyl alcohol | High selectivity to aldehyde. nii.ac.jpnih.gov |

| Oxidative Upgrading of Alcohols | Hierarchically porous nickel (hp-Ni) | 4-Methylbenzyl alcohol | Simultaneous H2 production. acs.org |

| Nitrile Synthesis from Alcohols | Nickel catalyst | Primary alcohols | Direct synthesis of nitriles under benign conditions. rsc.org |

Novel Catalytic Systems for Benzylic Alcohol Formation

The development of novel catalytic systems is a continuous effort in organic synthesis to improve efficiency, selectivity, and sustainability. For the formation of benzylic alcohols, several innovative approaches have emerged. Copper-based catalyst systems, often in combination with 2,2,6,6-tetramethyl-1-piperidine N-oxyl (TEMPO), are effective for the aerobic oxidation of alcohols to aldehydes under ambient conditions. mdpi.comrsc.org This type of system could be used in a reverse sense or in a reductive process to generate alcohols.

Rhodium complexes have also been investigated for the synthesis of benzyl alcohols from hydrocarbons. For example, a method for preparing methylbenzyl alcohol isomers from toluene (B28343) has been reported, proceeding under mild conditions with light irradiation. google.com This highlights the potential for direct C-H functionalization to produce benzylic alcohols.

Furthermore, the use of immobilized catalysts is gaining traction as it facilitates catalyst recovery and reuse. sigmaaldrich.com Ring-opening metathesis polymerization (ROMP) has been employed to create polymer-supported catalysts, including those for hydrogenation and oxidation reactions relevant to alcohol synthesis. sigmaaldrich.com

Chemo-Enzymatic Synthesis of this compound and Related Compounds

Chemo-enzymatic synthesis combines the advantages of chemical and biological catalysis to create efficient and highly selective synthetic routes.

Biocatalytic Reduction of Corresponding Carbonyl Precursors

The biocatalytic reduction of prochiral ketones to chiral alcohols is a well-established and highly efficient method for producing enantiomerically pure compounds. researchgate.netnih.gov This approach is particularly valuable for the synthesis of chiral benzylic alcohols. The reduction of 4-ethylacetophenone to 1-(4-ethylphenyl)ethanol (B2532589) is a direct route to a chiral derivative of this compound. researchgate.netnih.gov

Various microorganisms and isolated enzymes, such as alcohol dehydrogenases (ADHs), are employed as biocatalysts. researchgate.netmdpi.com For instance, (S)-1-phenylethanol dehydrogenase from the bacterium Aromatoleum aromaticum has been shown to asymmetrically reduce a wide range of prochiral ketones to their corresponding (S)-alcohols with high enantioselectivity. nih.gov Similarly, recombinant E. coli cells have been successfully used for the asymmetric reduction of 4-(trifluoromethyl)acetophenone. mdpi.com The choice of biocatalyst and the optimization of reaction conditions, such as pH and the use of co-solvents, are crucial for achieving high conversion and enantiomeric excess. nih.govmdpi.com

| Biocatalyst | Substrate | Product | Key Finding |

| (S)-1-phenylethanol dehydrogenase from Aromatoleum aromaticum | 4-Ethylacetophenone | (S)-1-(4-ethylphenyl)ethanol | High enantioselectivity for a broad range of ketones. nih.gov |

| Recombinant E. coli cells | 4-(Trifluoromethyl)acetophenone | (R)-1-[4-(Trifluoromethyl)phenyl]ethanol | Isopropanol as a co-solvent significantly improved yield and reaction time. mdpi.com |

| Weissella paramesenteroides N7 | Acetophenones | Corresponding alcohols | Successful biocatalyst for the reduction of ketones with high enantioselectivity. researchgate.net |

Engineered Enzyme Systems for Enhanced Selectivity and Yield

To further improve the efficacy of biocatalysis, enzyme engineering techniques are employed to enhance properties like substrate specificity, stability, and catalytic activity. acs.orgoaepublish.com Directed evolution and rational design are powerful tools to create mutant enzymes with desired characteristics. For example, an aryl alcohol oxidase from Pleurotus eryngii has been engineered through directed evolution to exhibit higher stability and activity. mdpi.com

Artificial enzyme cascades are another sophisticated approach where multiple enzymes are used in a one-pot reaction to perform multi-step syntheses. researchgate.net This can be used to produce benzyl alcohol and its analogs directly from simple precursors like L-phenylalanine. researchgate.net The co-expression of several enzymes in a host organism like E. coli can create a whole-cell biocatalyst capable of complex transformations. researchgate.net

Immobilization of enzymes is a strategy to improve their stability and reusability, making the process more economically viable. oaepublish.com Alcohol dehydrogenases have been immobilized on supports like mesoporous silica (B1680970) nanoflowers, demonstrating enhanced stability and the ability to be reused multiple times in the synthesis of chiral alcohols and other valuable chemicals. oaepublish.com

Photochemical Synthesis Pathways for this compound Derivatives

Photochemical methods offer advanced and sustainable routes for synthesizing derivatives of this compound. These pathways utilize light energy to activate molecules, often under mild conditions, enabling unique transformations that are challenging to achieve through conventional thermal methods. This approach is central to green chemistry, as it can reduce waste and energy consumption. uni-regensburg.demdpi.com

Photooxidative Processes in Tandem Reactions Involving Benzyl Alcohols

Photooxidative tandem reactions are powerful strategies for building molecular complexity from simple precursors like benzyl alcohols in a single operation. uni-regensburg.de These processes typically begin with the photooxidation of the alcohol to an aldehyde, which then acts as an intermediate in a subsequent reaction without being isolated. uni-regensburg.deresearchgate.net This methodology enhances efficiency by reducing the number of synthetic steps and purification procedures. uni-regensburg.de

A notable example involves the synthesis of benzylidenemalononitrile (B1330407) derivatives through a tandem process that couples the in situ photooxidation of benzyl alcohols with a Knoevenagel condensation. uni-regensburg.de In this reaction, a photocatalyst, such as sodium anthraquinone-1,5-disulfonate (SAS), is excited by light. The excited photocatalyst then abstracts a hydrogen atom from the benzyl alcohol, initiating a radical process that, in the presence of air as a terminal oxidant, yields the corresponding benzaldehyde. uni-regensburg.de This in situ-generated aldehyde then reacts with a C-H acid like malononitrile, catalyzed by an organocatalyst such as β-alanine, to form the final product. uni-regensburg.de The use of water as a solvent makes this process environmentally benign, often leading to the precipitation of the product for easy isolation. uni-regensburg.de

The proposed mechanism for the initial photooxidative step is as follows:

The alcohol engages with the photoexcited anthraquinone (B42736) catalyst via a Hydrogen Atom Transfer (HAT). uni-regensburg.de

This forms a benzylic radical, which reacts with molecular oxygen to give a peroxy radical. uni-regensburg.de

The peroxy radical then reacts with the reduced form of the photocatalyst, regenerating the catalyst and yielding a peroxide. uni-regensburg.de

This peroxide releases H₂O₂ to form the key benzaldehyde intermediate. uni-regensburg.de

Another approach employs sulfur-doped polymeric carbon nitride (CNS) as a heterogeneous photocatalyst for the tandem photooxidation and subsequent acetalization of alcohols. researchgate.net This system operates under mild conditions with visible light, efficiently catalyzing the oxidation of benzyl alcohol to an aldehyde, which then reacts with an alcohol like methanol (B129727) or ethanol (B145695) to form the corresponding acetal (B89532) with high selectivity. researchgate.net

| Reaction Type | Photocatalyst | Co-catalyst/Reagent | Starting Material | Intermediate | Final Product | Ref |

| Photooxidation/Knoevenagel | Sodium anthraquinone-1,5-disulfonate | β-alanine, Air | Benzyl Alcohols | Benzaldehydes | Benzylidenemalononitriles | uni-regensburg.de |

| Photooxidation/Acetalization | Sulfur-doped Carbon Nitride (CNS) | O₂, Methanol | Benzyl Alcohol | Benzaldehyde | Benzaldehyde dimethyl acetal | researchgate.net |

| Photooxygenation/Knoevenagel | Porphyrin-based Covalent Organic Framework | Malononitrile, Air | Benzyl Alcohols | Benzaldehydes | Benzylidene Malononitriles | bohrium.com |

Visible-Light-Mediated Transformations in this compound Chemistry

The use of visible light in photoredox catalysis has become a powerful tool for activating small molecules and forging chemical bonds under exceptionally mild conditions. acs.orgnih.gov This strategy often relies on photocatalysts, such as ruthenium and iridium complexes or organic dyes, which can engage in single-electron-transfer (SET) processes with organic substrates upon photoexcitation. mdpi.comacs.org

One significant transformation is the conversion of alkyl benzyl ethers into other functional groups. organic-chemistry.org For instance, using an iridium photocatalyst and CBrCl₃ as a reagent, the O-α-sp³ C-H bond of an alkyl benzyl ether can be cleaved. organic-chemistry.org Mechanistic studies indicate a radical chain process where a ·CCl₃ radical, generated by the photocatalyst, abstracts a hydrogen atom from the benzyl ether to form a benzylic radical. organic-chemistry.org This radical intermediate can then be converted into an α-bromoether, which subsequently yields either an alkyl ester or an alcohol, providing a method for benzyl ether deprotection. organic-chemistry.org

Direct oxidative transformations of benzylic alcohols are also achievable. mdpi.com A catalyst-free method utilizes trichloroisocyanuric acid (TCCA) under visible light irradiation to directly convert primary benzylic alcohols into esters. mdpi.com The proposed radical mechanism involves the homolytic cleavage of the N-Cl bond in TCCA, which initiates the oxidation of the alcohol to an aldehyde intermediate. mdpi.com The aldehyde is then converted to an acyl chloride, which reacts with another molecule of the starting alcohol to form the final ester product. mdpi.com

Furthermore, visible-light-mediated photocatalysis can activate alcohols for conversion into the corresponding bromides and iodides with high efficiency and functional group tolerance. nih.gov

| Transformation | Photocatalyst | Reagents | Substrate Type | Product Type | Ref |

| Ether to Ester/Alcohol | Ir(dtb-bpy)(ppy)₂PF₆ | CBrCl₃, Ester/Methanol | Alkyl Benzyl Ether | Alkyl Ester or Alcohol | organic-chemistry.org |

| Alcohol to Ester | None | Trichloroisocyanuric acid (TCCA) | Primary Benzylic Alcohol | Benzyl Ester | mdpi.com |

| Alcohol to Halide | Not specified | Not specified | Alcohol | Bromide or Iodide | nih.gov |

| Alcohol Oxidation | Ru(bpy)₃²⁺ | Electron Acceptor (A) | Benzyl Alcohol | Benzaldehyde | acs.org |

Multi-Component and Tandem Reactions for this compound Derivatization

Multi-component reactions (MCRs) and tandem (or cascade) reactions are highly efficient synthetic strategies that allow for the construction of complex molecules from simple, readily available precursors in a single pot. nih.govmdpi.comresearchgate.net These approaches are characterized by their atom economy, operational simplicity, and ability to rapidly generate molecular diversity, making them valuable in fields like drug discovery. researchgate.net

One-Pot Synthesis Strategies Utilizing this compound as a Precursor

One-pot syntheses that begin with this compound or its analogs offer a direct route to complex heterocyclic structures, bypassing the need to first isolate the corresponding aldehyde. mdpi.comacs.org

A prominent example is the iron-catalyzed three-component coupling of benzyl alcohols, catechols, and ammonium (B1175870) acetate (B1210297) to produce benzoxazole (B165842) derivatives. acs.org In this process, the benzyl alcohol is first oxidized in situ to the corresponding aldehyde. acs.org This aldehyde then participates in a subsequent cyclization with the catechol and ammonium acetate to form the benzoxazole ring system. acs.org This method is notable for its use of an abundant iron catalyst and its applicability to large-scale synthesis. acs.org

Another powerful one-pot strategy is the synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) directly from alcohols, an important class of compounds known for their therapeutic properties. mdpi.com This tandem process involves two main steps in a single vessel:

Oxidation: The starting alcohol is oxidized to an aldehyde using an oxidant like sodium nitrate (B79036) in the presence of a heteropolyanion-based ionic liquid catalyst. mdpi.com

Cyclocondensation: Once the alcohol is consumed, a 1,3-dicarbonyl compound (e.g., ethyl acetoacetate) and urea (B33335) (or thiourea) are added to the mixture, initiating a Biginelli-type reaction with the in situ-generated aldehyde to yield the final DHPM product. mdpi.com

| Reaction Name | Catalyst | Reactants | Precursor | Key Intermediate | Final Product | Ref |

| Benzoxazole Synthesis | Fe(III) salt | Catechol, Ammonium Acetate | Benzyl Alcohol | Benzaldehyde | 2-Aryl-benzoxazole | acs.org |

| DHPM Synthesis (Biginelli) | [PyPS]₃PW₁₂O₄₀ | NaNO₃, Ethyl acetoacetate, Urea | Benzyl Alcohol | Benzaldehyde | 3,4-Dihydropyrimidin-2(1H)-one | mdpi.com |

| Four-Component Reaction | Pd(CH₃CN)₂Cl₂, Chiral Ligand | Diazoacetate, Indole (B1671886), Aldehyde | Alcohol | Iminium, Enol | β-Heterosubstituted Alcohols | nih.gov |

Cascade Reactions for Molecular Complexity Building

Cascade reactions, also known as tandem or domino reactions, involve a sequence of intramolecular or intermolecular transformations where the product of one step becomes the substrate for the next. This allows for the formation of multiple chemical bonds and the generation of significant molecular complexity in a single, orchestrated process. rsc.org

A synergistic cascade catalysis has been developed for the N-alkylation of amides using alcohols like 4-methylbenzyl alcohol. rsc.org This system uses a combination of immobilized gold/palladium (Au/Pd) bimetallic nanoparticles and a Lewis acid co-catalyst (e.g., Ba(OTf)₂). rsc.orgresearchgate.net The reaction monitoring reveals a complex network of transformations:

The metal nanoparticle catalyst facilitates a disproportionation-like reaction of 4-methylbenzyl alcohol to form both tolualdehyde (the aldehyde) and xylene. rsc.org

The generated aldehyde is the key intermediate for the N-alkylation. rsc.org

Photocatalysis can also drive cascade reactions for benzyl oxidation. ebi.ac.uk For example, a one-pot photocatalytic conversion of p-xylene (B151628) can be controllably directed to produce 4-methylbenzyl alcohol, which can then be further oxidized to p-toluic acid in a subsequent step. ebi.ac.uk This demonstrates how cascade processes can be tailored to yield specific products by controlling the reaction conditions. ebi.ac.uk

| Cascade Process | Catalytic System | Precursor | Key Intermediates | Application | Ref |

| Hydrogen Autotransfer | PI/CB-Au/Pd nanoparticles + Lewis Acid (e.g., Ba(OTf)₂) | 4-Methylbenzyl Alcohol | Tolualdehyde, Di(4-methylbenzyl) ether | N-alkylation of amides | rsc.orgresearchgate.net |

| Controllable Benzyl Oxidation | Vₛ-Zn₀.₅Cd₀.₅S/GO | p-Xylene | 4-Methylbenzyl Alcohol, p-Toluic Acid | Selective Oxidation | ebi.ac.uk |

Reaction Mechanisms and Kinetics in 4 Ethylbenzyl Alcohol Chemistry

Oxidation Reactions of 4-Ethylbenzyl Alcohol

The oxidation of this compound can yield valuable products such as 4-ethylbenzaldehyde (B1584596) and 4-ethylbenzoic acid. Understanding the mechanisms governing this selectivity is crucial for designing efficient synthetic routes.

Mechanistic Investigations of Selective Oxidation to Aldehydes and Carboxylic Acids

The selective oxidation of benzyl (B1604629) alcohol derivatives, including this compound, to aldehydes or carboxylic acids is a key transformation in organic synthesis. dergipark.org.trmdpi.com The choice of oxidant, catalyst, and reaction conditions dictates the final product. nih.gov

In gold-catalyzed aerobic oxidation, the rate-determining step involves the generation of a partial positive charge at the benzylic position, which is consistent with a hydride abstraction mechanism. researchgate.net This is supported by competition experiments with various para-substituted benzyl alcohols. researchgate.net For instance, electron-donating groups on the phenyl ring accelerate the reaction, while electron-withdrawing groups have the opposite effect. mdpi.comrsc.org

With certain manganese catalysts, 4-methylbenzyl alcohol can be converted to its corresponding carboxylic acid with high conversion and yield. rug.nl The mechanism is thought to involve the formation of an aldehyde intermediate, which is then further oxidized. rug.nl

The use of iron(II) phthalocyanine (B1677752) complexes as catalysts with tert-butyl hydroperoxide as the oxidant can produce both the corresponding benzaldehyde (B42025) and benzoic acid. dergipark.org.tr A proposed mechanism involves the formation of a high-valent iron-oxo species which then abstracts a hydrogen radical from the alcohol. dergipark.org.tr

Role of Electrocatalytic Mediators in this compound Oxidation

Electrochemical methods offer a green alternative for the oxidation of benzyl alcohols. rsc.orgmdpi.com Electrocatalytic mediators are often employed to facilitate the reaction at lower potentials and improve efficiency.

In biphasic electrolysis systems, sodium chloride can act as a water-soluble electrocatalytic mediator for the oxidation of 4-methylbenzyl alcohol to 4-methylbenzaldehyde. researchgate.netbookpi.org The in-situ generated hypochlorous acid is the active oxidizing species. researchgate.netbookpi.org This method has demonstrated high yields of the corresponding aldehyde. researchgate.netbookpi.org The proposed mechanism involves the anodic oxidation of chloride ions to generate the oxidizing agent in the aqueous phase, which then reacts with the alcohol in the organic phase. researchgate.net

The laccase-ABTS (2,2'-azinobis(3-ethylbenzthiazoline-6-sulfonate)) system is another example where a mediator is crucial for the oxidation of non-phenolic substrates like benzyl alcohols. researchgate.net Laccase alone cannot oxidize these compounds, but in the presence of ABTS, two reactive intermediates, ABTS•+ or ABTS2+, can be formed, which then act as monoelectronic oxidants. researchgate.net

Kinetic Studies of Oxidative Transformations and Substituent Effects

Kinetic studies provide quantitative data on reaction rates and help elucidate reaction mechanisms. The effect of substituents on the aromatic ring of benzyl alcohols is a key aspect of these investigations.

A study on the photocatalytic oxidation of a series of para-substituted benzyl alcohols using nano-BiVO4 revealed that electron-donating groups, such as methyl and methoxy, resulted in significantly higher conversions compared to electron-withdrawing groups like nitro and trifluoromethyl. whiterose.ac.uk This suggests that the reaction proceeds through a transition state with an electron-deficient center. whiterose.ac.uk The reaction was found to exhibit zero-order kinetics at low conversions. whiterose.ac.uk

Similarly, in the oxidation of substituted benzyl alcohols by copper–manganese mixed oxide nanoparticles, electron-donating groups (e.g., –CH3, –OCH3) accelerate the reaction, while electron-withdrawing groups (e.g., –NO2) slow it down. rsc.org This is a common trend observed in many oxidation reactions of benzyl alcohols and is often quantified using the Hammett equation, which relates reaction rates to the electronic properties of the substituents. rsc.orgkoreascience.kr

A kinetic isotope effect (KIE) study on the gold-catalyzed aerobic oxidation of benzyl alcohol deuterated at the benzylic position (PhCH(D)OH) showed a significant kH/kD value, further supporting that the C-H bond cleavage is part of the rate-determining step. researchgate.net

Table 1: Kinetic Data for the Oxidation of Substituted Benzyl Alcohols

| Oxidant/Catalyst | Substrate | Substituent | Rate Constant (k) or Conversion | Reference |

|---|---|---|---|---|

| nano-BiVO4 (photocatalysis) | 4-Methylbenzyl alcohol | -CH3 | >97% conversion | whiterose.ac.uk |

| nano-BiVO4 (photocatalysis) | 4-Nitrobenzyl alcohol | -NO2 | 46% conversion | whiterose.ac.uk |

| nano-BiVO4 (photocatalysis) | 4-(Trifluoromethyl)benzyl alcohol | -CF3 | 48% conversion | whiterose.ac.uk |

| Copper-manganese mixed oxide | Benzyl alcohol | -H | - | rsc.org |

| Copper-manganese mixed oxide | 4-Methylbenzyl alcohol | -CH3 | Accelerated rate | rsc.org |

| Copper-manganese mixed oxide | 4-Nitrobenzyl alcohol | -NO2 | Slower rate | rsc.org |

| [Ru(tpy)(dcbpy)(O)]2+ | Benzyl alcohol | -H | Varies | koreascience.kr |

| [Ru(tpy)(dcbpy)(O)]2+ | 4-Methoxybenzyl alcohol | -OCH3 | Increased rate | koreascience.kr |

| [Ru(tpy)(dcbpy)(O)]2+ | 4-Nitrobenzyl alcohol | -NO2 | - | koreascience.kr |

Reduction Pathways Involving this compound

The reduction of this compound primarily involves the removal of the hydroxyl group, a process known as deoxygenation, to form 4-ethyltoluene (B166476).

Metal-Catalyzed Deoxygenation Mechanisms

Metal catalysts are often employed for the deoxygenation of alcohols. These reactions typically proceed through the formation of an intermediate that facilitates the cleavage of the C-O bond. rsc.org While specific studies on this compound are limited, the mechanisms for related benzyl alcohols provide valuable insights.

A metal-free approach using polymethylsiloxane (PMHS) with an iodide promoter has been shown to be effective for the deoxygenation of various benzyl alcohols. rsc.org The proposed mechanism involves the initial substitution of the hydroxyl group by iodide to form a benzyl iodide intermediate. rsc.org This intermediate is then reduced to the corresponding alkane. rsc.org Kinetic studies suggest that the cleavage of the C-I bond is the rate-determining step. rsc.org

Electrochemical Reduction Mechanisms and Kinetics

Electrochemical methods can also be used for the reduction of benzylic alcohols. The mechanism often involves the formation of radical anions.

For the electrochemical reduction of ethyl 4-substituted benzyl oxalates, which are derivatives of benzyl alcohols, an EC (electron transfer followed by a chemical reaction) mechanism is proposed. semanticscholar.org The initial electron transfer forms a radical anion, which then undergoes cleavage to produce an oxalate (B1200264) anion and a benzyl radical. semanticscholar.org The rate of this cleavage is influenced by the substituent on the benzyl group. semanticscholar.org

Direct electrochemical reduction of benzyl alcohols without an electron-withdrawing group on the phenyl ring has been achieved, leading to the formation of arylacetic acids in the presence of carbon dioxide. researchgate.net This process involves the substitution of the hydroxyl group with a carboxyl group. researchgate.net

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 4-Ethylbenzaldehyde |

| 4-Ethylbenzoic acid |

| 4-Methylbenzyl alcohol |

| 4-Methylbenzaldehyde |

| 4-Methylbenzoic acid |

| Benzyl alcohol |

| Benzaldehyde |

| Benzoic acid |

| tert-Butyl hydroperoxide |

| Sodium chloride |

| Hypochlorous acid |

| 2,2'-azinobis(3-ethylbenzthiazoline-6-sulfonate) (ABTS) |

| 4-Nitrobenzyl alcohol |

| 4-(Trifluoromethyl)benzyl alcohol |

| 4-Methoxybenzyl alcohol |

| 4-Ethyltoluene |

| Polymethylsiloxane (PMHS) |

| Benzyl iodide |

| Ethyl 4-substituted benzyl oxalates |

| Carbon dioxide |

| Arylacetic acids |

| Iron(II) phthalocyanine |

| Copper–manganese mixed oxide |

| nano-BiVO4 |

| [Ru(tpy)(dcbpy)(O)]2+ |

C-H Activation and Functionalization of this compound Derivatives

The activation and subsequent functionalization of otherwise inert C-H bonds represent a significant area of modern organic chemistry. For derivatives of this compound, palladium catalysis has emerged as a key strategy, particularly for reactions conducted in aqueous media.

The palladium-catalyzed functionalization of benzylic C-H bonds in aqueous media involves a unique mechanism that leverages the properties of water as a solvent. The process is often initiated by the formation of an (η³-benzyl)palladium(II) complex. mdpi.comresearchgate.net This key intermediate is generated from the oxidative addition of a benzyl alcohol, such as a this compound derivative, to a palladium(0) species. mdpi.comresearchgate.net This initial step is crucial as the direct oxidative addition of benzyl alcohols to Pd(0) is typically less favorable than that of benzylic halides or esters. researchgate.net

Once formed, this (η³-benzyl)palladium(II) complex can activate the C-H bond of another molecule, such as an indole (B1671886), leading to C-C bond formation. mdpi.com For instance, in the synthesis of bis(indolyl)methanes, the Pd(II) complex activates the C3–H bond of an indole. mdpi.comresearchgate.net The catalytic cycle can proceed through different pathways, often involving Pd(II)/Pd(0) or Pd(II)/Pd(IV) intermediates. nih.gov In many ligand-directed C-H activation reactions, a cyclopalladated intermediate is formed first, which can then undergo functionalization. nih.gov In the context of benzylic alcohols reacting with acetanilides in water, mechanistic studies suggest that a bimetallic cyclopalladated palladium complex may be involved in the catalysis. researchgate.net

The choice of ligand and reaction conditions can significantly influence the reaction's outcome. For example, in certain Pd-catalyzed C-H amidation reactions using benzyl alcohols, the process involves N-benzylation, benzylic C-H amidation, and dehydrogenation steps within a single domino reaction sequence. acs.orgnih.gov

Table 1: Deuterium (B1214612) Incorporation at the C3-Position of Indole-5-carboxylic acid using various Benzyl Alcohols in D₂O This table illustrates the effectiveness of different benzyl alcohol derivatives in forming the active palladium(II) complex required for C-H activation, as measured by deuterium incorporation into the indole substrate.

| Entry | Benzyl Alcohol Derivative | % D Incorporation |

| 1 | Benzyl alcohol | 65% |

| 2 | 4-Methylbenzyl alcohol | 80% |

| 3 | 4-Chlorobenzyl alcohol | 70% |

| 4 | None (control) | 12% |

| Data sourced from mechanistic studies on the Pd-catalyzed C-H activation of indole-carboxylic acids. researchgate.net |

Water is not merely an inert solvent in these palladium-catalyzed reactions; it plays a critical and active role in the mechanism. mdpi.comrsc.org One of its primary functions is to promote the sp³ C-O bond activation of the benzyl alcohol. mdpi.com It achieves this by hydrating the hydroxyl group, which facilitates the generation of the (η³-benzyl)palladium species. mdpi.comacs.orgnih.gov

This hydration activates the otherwise unreactive hydroxyl group and stabilizes the resulting hydroxide (B78521) ion (OH⁻) as it leaves. mdpi.comresearchgate.net The elimination of a "naked" hydroxide ion is energetically unfavorable in many organic solvents, but in water, the stabilization provided by hydration allows for the smooth formation of the activated Pd(II) cation species necessary for the subsequent C-H activation steps. mdpi.com This water-promoted activation is a key feature that enables the use of alcohols directly as electrophiles in these transformations. mdpi.com Furthermore, water can also facilitate the nucleophilic attack of other reactants, such as indoles, on the hydrated benzyl alcohols. mdpi.comresearchgate.net The essential role of water is highlighted by the observation that these reactions often fail or proceed poorly in organic solvents like DMSO, EtOH, or THF. mdpi.com

Nucleophilic Substitution Reactions and Mechanistic Elucidation

The hydroxyl group of this compound, like other benzyl alcohols, can be replaced by various nucleophiles through substitution reactions. The mechanism of these reactions, typically classified as SN1 or SN2, is heavily influenced by the structure of the alcohol and the reaction conditions. patsnap.comlibretexts.org

Benzylic alcohols, being secondary in nature for substitution at the benzylic carbon, generally react via a mechanism involving a carbocation intermediate, which is characteristic of an SN1 pathway. libretexts.org The key to initiating this reaction is the conversion of the hydroxyl group (–OH), a poor leaving group, into a good leaving group. libretexts.orgdiva-portal.org In the presence of a strong acid (HX), the alcohol's hydroxyl group is protonated to form an oxonium ion (–OH₂⁺). libretexts.org This protonation creates a much better leaving group, water (H₂O). libretexts.org

Following protonation, the C-O bond cleaves, and the stable water molecule departs, resulting in the formation of a benzylic carbocation. This carbocation is resonance-stabilized by the adjacent aromatic ring, which delocalizes the positive charge, making its formation more favorable than that of a simple secondary carbocation. dalalinstitute.com This carbocation formation is the rate-determining step of the SN1 mechanism. dalalinstitute.com In the final step, a nucleophile, such as a halide ion (Cl⁻, Br⁻), attacks the carbocation to form the final product, for example, 4-ethylbenzyl halide. libretexts.org

While the SN1 mechanism is common, primary alcohols typically react via an SN2 mechanism under acidic conditions. libretexts.org The SN2 pathway involves a single step where the nucleophile attacks the carbon atom at the same time as the leaving group departs, proceeding through a five-coordinate transition state. dalalinstitute.com For benzylic systems, the SN2 transition state can also benefit from orbital overlap with the aromatic ring. dalalinstitute.com The elucidation of the precise mechanism often involves kinetic studies and analysis of stereochemical outcomes.

Table 2: Comparison of SN1 and SN2 Mechanisms for Benzyl Alcohols

| Feature | SN1 Mechanism | SN2 Mechanism |

| Rate-Determining Step | Unimolecular: Formation of carbocation. dalalinstitute.com | Bimolecular: Nucleophilic attack. dalalinstitute.com |

| Intermediate | Yes, resonance-stabilized benzylic carbocation. libretexts.orgdalalinstitute.com | No, a transition state is formed. dalalinstitute.com |

| Leaving Group | Protonated hydroxyl group (H₂O) departs first. libretexts.org | Leaving group is displaced by the nucleophile. dalalinstitute.com |

| Nucleophile Role | Attacks the carbocation after its formation. libretexts.org | Attacks the substrate in the rate-determining step. dalalinstitute.com |

| Typical Substrate | Tertiary, secondary, benzylic, and allylic alcohols. libretexts.org | Primary alcohols and methanol (B129727). libretexts.org |

Advanced Analytical Methodologies for 4 Ethylbenzyl Alcohol Characterization and Quantification

Spectroscopic Techniques for Structural Elucidation and Conformational Analysis

Spectroscopy is a cornerstone in the analysis of 4-ethylbenzyl alcohol, offering multifaceted insights into its molecular architecture and behavior. Different regions of the electromagnetic spectrum are utilized to probe specific molecular properties, from nuclear spin states to electronic transitions and vibrational modes.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Chemical Shift Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of this compound by mapping the chemical environments of its hydrogen (¹H) and carbon-¹³ (¹³C) nuclei.

In ¹H NMR spectroscopy, the chemical shifts are indicative of the electronic environment of each proton. For this compound, the aromatic protons appear as distinct signals in the downfield region (typically 7.1-7.2 ppm), a consequence of the deshielding effect of the benzene (B151609) ring's π-electron system. chemicalbook.com The benzylic protons of the -CH₂OH group are observed at approximately 4.5 ppm. The ethyl group protons give rise to a characteristic quartet and triplet pattern; the methylene (B1212753) (-CH₂) protons appear as a quartet around 2.6 ppm due to coupling with the adjacent methyl protons, which in turn appear as a triplet around 1.2 ppm. chemicalbook.com

¹³C NMR spectroscopy provides information on the carbon skeleton. The carbon atoms of the aromatic ring resonate between approximately 127 and 143 ppm. The benzylic carbon (-CH₂OH) signal is typically found around 65 ppm, while the ethyl group's methylene (-CH₂) and methyl (-CH₃) carbons appear further upfield, at roughly 28 ppm and 16 ppm, respectively.

Table 1: ¹H and ¹³C NMR Chemical Shifts (δ) for this compound in CDCl₃

| Atom Type | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic CH (ortho to -CH₂OH) | ~7.19 | ~127.1 |

| Aromatic CH (meta to -CH₂OH) | ~7.13 | ~128.2 |

| Benzylic CH₂ | ~4.50 | ~65.2 |

| Ethyl CH₂ | ~2.61 | ~28.5 |

| Ethyl CH₃ | ~1.20 | ~15.7 |

| Aromatic C (ipso to -CH₂OH) | - | ~138.1 |

| Aromatic C (ipso to -CH₂CH₃) | - | ~143.1 |

Note: Exact chemical shifts can vary slightly depending on the solvent and concentration.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. upenn.edu For this compound, these methods provide a characteristic "fingerprint" based on the stretching and bending of its chemical bonds.

The IR spectrum of this compound is dominated by a strong, broad absorption band in the 3200-3600 cm⁻¹ region, which is characteristic of the O-H stretching vibration of the alcohol group, broadened by intermolecular hydrogen bonding. latech.edujcsp.org.pk The C-H stretching vibrations of the aromatic ring and the ethyl and benzyl (B1604629) groups are observed in the 2800-3100 cm⁻¹ range. Aromatic C=C stretching vibrations typically appear as a series of sharp bands between 1450 and 1600 cm⁻¹. The C-O stretching vibration of the primary alcohol gives rise to a strong band around 1010-1080 cm⁻¹. jcsp.org.pk

Raman spectroscopy, which relies on inelastic scattering of light, is particularly sensitive to non-polar bonds. upenn.edu It provides complementary information, especially regarding the vibrations of the carbon skeleton and symmetric stretches. The aromatic ring vibrations are typically strong in the Raman spectrum. Low-frequency Raman spectroscopy can also be used to study longitudinal acoustic modes (LAMs) in related molecules, providing information on chain conformation and packing in the solid state. uoa.gr

Table 2: Key Vibrational Modes for this compound

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| O-H Stretch (H-bonded) | 3200-3600 (Broad) | IR |

| Aromatic C-H Stretch | 3000-3100 | IR, Raman |

| Aliphatic C-H Stretch | 2850-3000 | IR, Raman |

| Aromatic C=C Stretch | 1450-1600 | IR, Raman |

| C-O Stretch | 1010-1080 | IR |

UV-Vis Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the excitation of electrons from lower to higher energy orbitals. shu.ac.uk In this compound, the primary chromophore is the substituted benzene ring. The absorption of UV radiation promotes electrons in the π bonding orbitals of the aromatic system to π* antibonding orbitals (π → π* transitions). uzh.chlibretexts.org

The UV spectrum of this compound is expected to show characteristic absorption bands typical of substituted benzenes. These include a strong absorption band at shorter wavelengths (around 200-220 nm) and a weaker, more structured band at longer wavelengths (around 250-280 nm). The presence of the alkyl and hydroxymethyl substituents on the benzene ring can cause a slight shift in the position and intensity of these absorption maxima compared to unsubstituted benzene.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and structural features of a compound by ionizing it and analyzing the mass-to-charge ratio (m/z) of the resulting ions.

For this compound (molecular weight: 136.19 g/mol ), the electron ionization (EI) mass spectrum shows a distinct molecular ion peak ([M]⁺) at m/z = 136. chemicalbook.com The fragmentation pattern is highly informative for structural confirmation. Common fragmentation pathways for benzyl alcohols include α-cleavage (cleavage of the bond between the aromatic ring and the benzylic carbon) and loss of small neutral molecules. libretexts.orgyoutube.com

A prominent peak is observed at m/z = 107, which corresponds to the loss of an ethyl radical followed by rearrangement, or more significantly, the loss of the -CH₂OH group and subsequent rearrangement. The base peak, which is the most intense peak in the spectrum, often appears at m/z = 107. chemicalbook.com Another significant fragmentation involves the loss of a water molecule (H₂O, 18 amu) from the molecular ion, leading to a peak at m/z = 118. Cleavage of the ethyl group can result in a peak at m/z = 121 (loss of a methyl radical, CH₃) or m/z = 107 (loss of an ethyl radical, C₂H₅). The tropylium (B1234903) ion at m/z = 91 is also a common fragment in the mass spectra of compounds containing a benzyl group. chemicalbook.com

Table 3: Major Fragments in the EI-Mass Spectrum of this compound

| m/z | Proposed Fragment Ion | Proposed Loss from Molecular Ion |

|---|---|---|

| 136 | [C₉H₁₂O]⁺ (Molecular Ion) | - |

| 121 | [M - CH₃]⁺ | Methyl radical (·CH₃) |

| 118 | [M - H₂O]⁺ | Water (H₂O) |

| 107 | [M - C₂H₅]⁺ or [C₇H₇O]⁺ | Ethyl radical (·C₂H₅) or Formyl radical (·CHO) |

| 91 | [C₇H₇]⁺ (Tropylium ion) | ·CH₂OH and rearrangement |

| 79 | [C₆H₇]⁺ | Loss of C₃H₅O |

| 77 | [C₆H₅]⁺ (Phenyl ion) | Loss of C₃H₇O |

Supersonic Jet Spectroscopy for Gas-Phase Conformations

Supersonic jet spectroscopy is a high-resolution technique used to study the properties of molecules in the gas phase under collision-free conditions. By expanding the sample in a supersonic jet, the molecules are cooled to very low rotational and vibrational temperatures, which simplifies their electronic spectra and allows for the study of different molecular conformers.

For benzyl alcohol and its derivatives, a key structural question is the conformational preference of the -CH₂OH group relative to the aromatic ring. Supersonic molecular jet laser spectroscopy has been employed to establish the conformations of such molecules. Studies on this compound have revealed the presence of two distinct conformations in the gas phase. colostate.edu This is due to the different possible orientations of the ethyl group relative to the hydroxymethyl group, leading to two stable conformers that can be distinguished by their unique spectral transitions. colostate.edu

Chromatographic Methods for Purity Assessment and Mixture Analysis

Chromatographic techniques are indispensable for separating this compound from impurities, reaction byproducts, or other components in a mixture, as well as for its quantification.

High-Performance Liquid Chromatography (HPLC) is another powerful tool, particularly for less volatile or thermally sensitive samples. helixchrom.com For this compound, a reverse-phase (RP) HPLC method is commonly used. sielc.com In this approach, a non-polar stationary phase (like C18) is used with a polar mobile phase, such as a mixture of acetonitrile (B52724) and water. sielc.com The compound is detected as it elutes from the column, typically using a UV detector set to a wavelength where this compound absorbs strongly. This method is scalable and can be adapted for preparative separation to isolate impurities. sielc.com

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Benzyl alcohol |

| Benzene |

Gas Chromatography-Flame Ionization Detection (GC-FID) for Yield and Conversion Determination

Gas Chromatography with a Flame Ionization Detector (GC-FID) is a robust and widely used technique for the quantitative analysis of volatile organic compounds like this compound. nih.gov It is particularly effective for determining the yield of a reaction and the conversion of reactants by separating the components of a mixture in the gas phase, followed by their detection based on ionization in a hydrogen-air flame.

In a typical GC-FID analysis, the sample is injected into a heated inlet, where it is vaporized and carried by an inert gas (the mobile phase) through a capillary column. nih.govcopernicus.org The separation is based on the differential partitioning of the analytes between the mobile phase and a stationary phase coated on the column's inner walls. copernicus.org For aromatic alcohols like this compound, a non-polar or moderately polar capillary column is often suitable. researchgate.net

The FID detector is highly sensitive to hydrocarbons and generates a current proportional to the amount of carbon atoms entering the flame. This response is used for quantification. chromsoc.jp To accurately determine reaction yield and conversion, an internal standard—a stable compound added in a known concentration to both reactant and product mixtures—is often used to correct for variations in injection volume and detector response. researchgate.net By comparing the peak areas of this compound, the starting materials, and the internal standard, the conversion and yield can be calculated with high precision.

Below is a table representing a typical set of GC-FID parameters that could be adapted for the analysis of this compound, based on methods for similar compounds like benzyl alcohol. researchgate.net

| Parameter | Value/Description |

| Column | Capillary column (e.g., HP-5, ZB-1, or equivalent), 30 m length, 0.25-0.53 mm ID |

| Injector Temperature | 250 °C |

| Detector Temperature | 280-300 °C |

| Oven Program | Initial Temp: 70-100 °C, Ramp: 10-20 °C/min, Final Temp: 250 °C |

| Carrier Gas | Helium or Nitrogen |

| Injection Mode | Split (e.g., 25:1 ratio) |

| Internal Standard | n-Dodecane, Cyclohexanone, or Acetophenone |

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a premier technique for the quantitative analysis of non-volatile or thermally sensitive compounds, including this compound. helixchrom.comresearchgate.net This method offers high resolution and sensitivity for separating, identifying, and quantifying components in a mixture. damascusuniversity.edu.sy

For this compound, a reverse-phase (RP) HPLC method is commonly employed. sielc.com In RP-HPLC, the stationary phase is non-polar (e.g., C18), and the mobile phase is a polar solvent mixture, such as acetonitrile and water. sielc.comsielc.com The separation occurs based on the hydrophobic interactions between the analyte and the stationary phase. More non-polar compounds are retained longer on the column.

The analysis can be performed under isocratic conditions (constant mobile phase composition) or with a gradient (changing mobile phase composition) to optimize separation. researchgate.net Detection is typically achieved using an ultraviolet (UV) detector, as the aromatic ring in this compound absorbs UV light at specific wavelengths (e.g., 254 nm). researchgate.net The area of the chromatographic peak is directly proportional to the concentration of the analyte, allowing for precise quantification against a calibration curve generated from standards of known concentration.

The following table outlines typical conditions for the quantitative analysis of this compound via HPLC. sielc.com

| Parameter | Value/Description |

| Column | Reverse-Phase C18 (e.g., Newcrom R1), 3 µm or 5 µm particle size |

| Mobile Phase | Acetonitrile (MeCN) and Water with an acid modifier (e.g., phosphoric acid or formic acid) |

| Flow Rate | 1.0 - 1.5 mL/min |

| Detection | UV at 254 nm or 260 nm |

| Temperature | Ambient Room Temperature |

| Injection Volume | 10 - 20 µL |

Electrochemical Analytical Techniques

Electrochemical techniques provide a unique window into the redox properties and interfacial behavior of molecules. For this compound and its derivatives, methods like Cyclic Voltammetry (CV) and Electrochemical Quartz Crystal Microbalance (EC-QCM) are particularly insightful.

Cyclic Voltammetry (CV) for Redox Behavior of this compound Derivatives

Cyclic Voltammetry (CV) is a powerful electroanalytical technique used to investigate the redox behavior of chemical species. It provides information on oxidation and reduction potentials and can elucidate electrochemical reaction mechanisms. scielo.br For derivatives of this compound, such as the structurally similar 4-methylbenzyl alcohol, CV can reveal key aspects of their electrochemical oxidation. researchgate.net

In a CV experiment, the potential of a working electrode is ramped linearly versus time, and the resulting current is measured. clockss.org When studying the oxidation of a this compound derivative, an anodic peak will appear at a potential where the molecule is oxidized. The position of this peak provides the oxidation potential, which is influenced by the molecular structure, such as the presence of electron-donating or electron-withdrawing groups on the aromatic ring. scielo.br For instance, studies on 4-methylbenzyl alcohol have shown that the oxidation potential decreases as the amount of water in the solvent mixture increases, which is attributed to the effects of hydrogen bonding. researchgate.net The irreversibility of the redox process, often observed for alcohol oxidation, indicates that the initial oxidation product undergoes subsequent chemical reactions. scielo.br

The table below summarizes representative experimental conditions and findings from CV studies on benzyl alcohol derivatives, which are applicable to this compound. researchgate.net

| Parameter | Value/Description |

| Working Electrode | Glassy Carbon |

| Counter Electrode | Platinum (Pt) wire |

| Reference Electrode | Ag/AgCl |

| Supporting Electrolyte | 0.1 M NaCIO₄ or Et₄NBF₄ in Acetonitrile/Water |

| Scan Rate | 50-100 mV/s |

| Observation | An irreversible oxidation peak is observed, with the potential dependent on solvent composition. |

Applications of 4 Ethylbenzyl Alcohol in Materials Science and Advanced Technologies

4-Ethylbenzyl Alcohol as a Precursor in Polymer Chemistry and Resin Synthesis

This compound plays a crucial role as a precursor, particularly as an initiator, in various polymerization reactions, most notably in organocatalytic ring-opening polymerization (ROP). This method is a cornerstone for producing well-defined and potentially biodegradable polymers, such as aliphatic polycarbonates, from cyclic monomers. The alcohol's hydroxyl group starts the polymerization process, and the 4-ethylbenzyl moiety becomes the terminal end-group of the resulting polymer chain. This allows for precise control over the polymer's molecular weight and architecture.

Research has demonstrated the use of its close analog, 4-methylbenzyl alcohol (MBA), as an initiator for the ROP of sugar-derived cyclic monomers. For instance, polycarbonates have been synthesized from D-mannose-based and D-glucose-based cyclic carbonates using an organocatalyst like 1,5,7-triazabicyclo[5.4.0]dec-5-ene (TBD) with MBA as the initiator. researchgate.netacs.orgfigshare.com These polymerizations are often rapid and well-controlled, yielding polymers with predictable molecular weights and narrow dispersity, which is indicative of a uniform polymer chain growth. acs.orgbath.ac.uk The resulting sugar-based polycarbonates are noted for their high glass transition temperatures, suggesting potential applications as high-performance biomedical or commodity materials. researchgate.netacs.orgfigshare.com